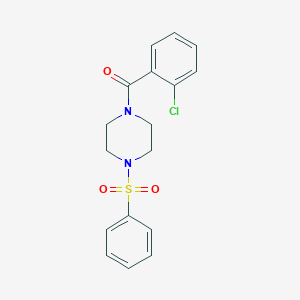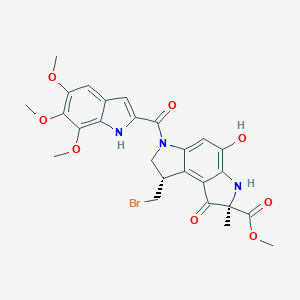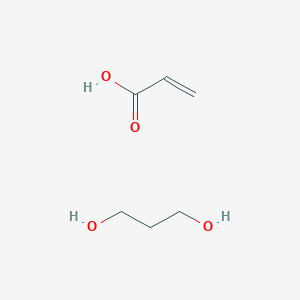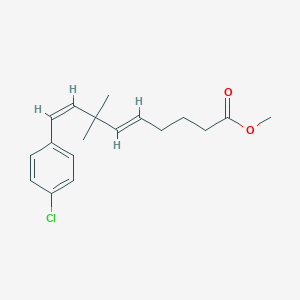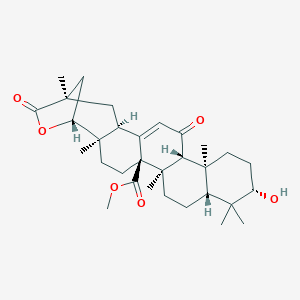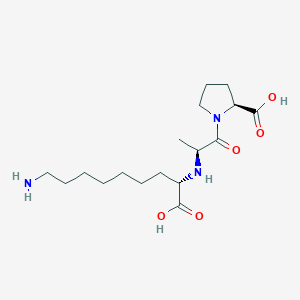
N-(8-amino-1-carboxyoctyl)-alanyl-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-amino-1-carboxyoctyl)-alanyl-proline, also known as ACP, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. ACP is a small molecule that has been found to have a unique mechanism of action and has demonstrated promising results in various scientific research studies.
Wirkmechanismus
N-(8-amino-1-carboxyoctyl)-alanyl-proline works by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide. By inhibiting the activity of these enzymes, N-(8-amino-1-carboxyoctyl)-alanyl-proline can reduce inflammation and prevent the development of various diseases.
Biochemical and Physiological Effects:
N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to have various biochemical and physiological effects. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(8-amino-1-carboxyoctyl)-alanyl-proline has several advantages for lab experiments. N-(8-amino-1-carboxyoctyl)-alanyl-proline is a small molecule that is easy to synthesize and purify. N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been found to have low toxicity and is well-tolerated in animal studies. However, N-(8-amino-1-carboxyoctyl)-alanyl-proline has some limitations for lab experiments. N-(8-amino-1-carboxyoctyl)-alanyl-proline is a synthetic peptide that is not found naturally in the body, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(8-amino-1-carboxyoctyl)-alanyl-proline. N-(8-amino-1-carboxyoctyl)-alanyl-proline has shown promising results in various scientific research studies, and further studies are needed to determine its potential therapeutic applications. Future studies could focus on the development of N-(8-amino-1-carboxyoctyl)-alanyl-proline analogs that have improved pharmacokinetic and pharmacodynamic properties. Future studies could also focus on the use of N-(8-amino-1-carboxyoctyl)-alanyl-proline in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(8-amino-1-carboxyoctyl)-alanyl-proline in humans.
In conclusion, N-(8-amino-1-carboxyoctyl)-alanyl-proline is a synthetic peptide that has been extensively studied for its potential therapeutic applications. N-(8-amino-1-carboxyoctyl)-alanyl-proline has a unique mechanism of action and has demonstrated promising results in various scientific research studies. N-(8-amino-1-carboxyoctyl)-alanyl-proline has anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. Future studies are needed to determine the full potential of N-(8-amino-1-carboxyoctyl)-alanyl-proline as a therapeutic agent.
Synthesemethoden
N-(8-amino-1-carboxyoctyl)-alanyl-proline is synthesized through solid-phase peptide synthesis, which involves the coupling of amino acids to a resin support. The synthesis of N-(8-amino-1-carboxyoctyl)-alanyl-proline involves the coupling of N-(8-amino-1-carboxyoctyl)-alanine to proline using standard peptide coupling reagents. The resulting peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(8-amino-1-carboxyoctyl)-alanyl-proline has been studied extensively for its potential therapeutic applications in various scientific research studies. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
120008-53-9 |
|---|---|
Produktname |
N-(8-amino-1-carboxyoctyl)-alanyl-proline |
Molekularformel |
C17H31N3O5 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(1S)-8-amino-1-carboxyoctyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31N3O5/c1-12(15(21)20-11-7-9-14(20)17(24)25)19-13(16(22)23)8-5-3-2-4-6-10-18/h12-14,19H,2-11,18H2,1H3,(H,22,23)(H,24,25)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
BVFMABDUHNUCMQ-IHRRRGAJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCCCCCCN)C(=O)O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O |
Synonyme |
AB 47 AB-47 N-(8-amino-1-carboxyoctyl)-alanyl-proline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



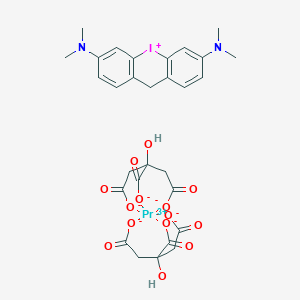
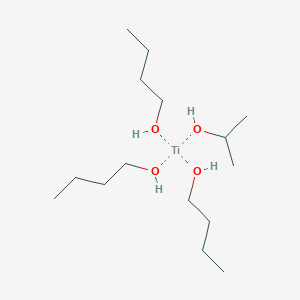
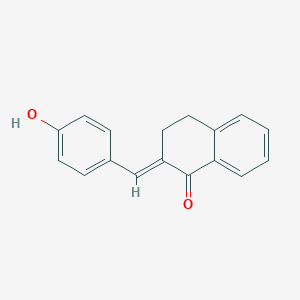
![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
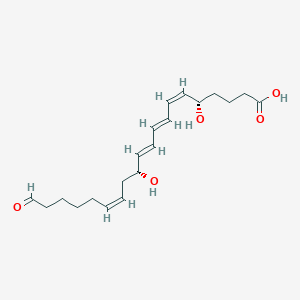
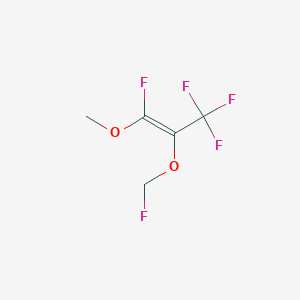
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)
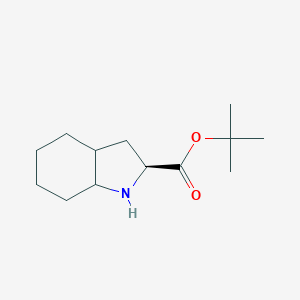
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)
